molecular formula C7H7ClN2O3 B586644 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C CAS No. 1391054-67-3

4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C

Cat. No.: B586644
CAS No.: 1391054-67-3
M. Wt: 203.586
InChI Key: KSUIGOHQLMJUSE-LBPDFUHNSA-N
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Description

4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is a stable isotope-labeled compound with the molecular formula C6CH7ClN2O3 and a molecular weight of 203.59 . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C depends on its specific application. In metabolic studies, the stable isotope labeling allows researchers to trace the compound through various biochemical pathways and understand its interactions with molecular targets. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is unique due to its stable isotope labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The incorporation of the carbon-13 isotope allows for precise tracing and analysis of the compound in various scientific applications.

Properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUIGOHQLMJUSE-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC(=N1)OC)Cl)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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